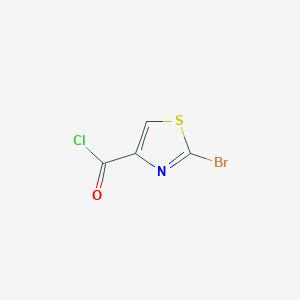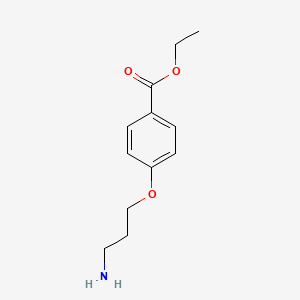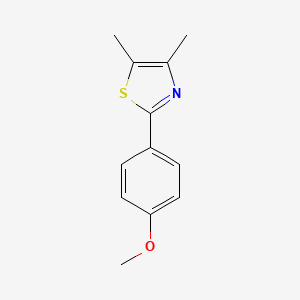
2-(4-Methoxyphenyl)-4,5-dimethylthiazole
Overview
Description
Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Central Nervous System Research
One significant application of derivatives of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole is in central nervous system research. The compound 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole (5) is a highly potent member of selective serotonin-3 receptor antagonists. Studies have shown that it can effectively penetrate the blood-brain barrier, making it a useful tool for both in vitro and in vivo studies of compounds in this class (Rosen et al., 1990).
Spectroscopic Analysis and Molecular Docking
Derivatives of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole have been studied using spectroscopic methods, including IR, FT-Raman, and NMR techniques. The solvent-free synthesis pathway for obtaining such derivatives has been reported, with detailed experimental and computational spectroscopic characterization. These studies also include reactivity studies based on density functional theory (DFT) calculations, which are essential in understanding the properties of these compounds (Thomas et al., 2018).
Photochromism Studies
Research on derivatives of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole has also explored their photochromic properties. The synthesis of these compounds and their behavior upon irradiation in solution have been subjects of interest. Such properties are important in the field of photochemistry and materials science (Bai et al., 2010).
Antimicrobial and Anticancer Applications
These compounds have shown antimicrobial and anticancer activities. For instance, the 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole derivative has demonstrated antimicrobial activity against both gram-positive and gram-negative bacteria. In addition, the potential for anticancer activity in neuroblastoma cell lines and other human cancer cell lines has been evaluated, indicating their significance in pharmaceutical research (Havrylyuk et al., 2013).
Conformation and Tautomerism
The study of conformation and tautomerism in methoxy-substituted 4-phenyl-4-thiazoline-2-thiones is another application. This research provides insights into the structural dynamics of these compounds, which is crucial in understanding their reactivity and interaction with biological molecules (Balti et al., 2016).
Corrosion Inhibition
Another application of 2-(4-Methoxyphenyl)-4,5-dimethylthiazole derivatives is in corrosion inhibition. Studies have been conducted to evaluate their effectiveness in preventing corrosion of metals, particularly steel, in acidic environments. This research is essential in the field of materials science and engineering (Bouklah et al., 2006).
Mechanism of Action
Target of Action
Similar compounds such as 4-methoxyamphetamine have been reported to act as potent and selective serotonin releasing agents, binding to alpha receptors .
Mode of Action
For instance, 4-Methoxyamphetamine, a structurally similar compound, acts as a potent and selective serotonin releasing agent .
Biochemical Pathways
For instance, benzimidazole derivatives have been reported to suppress oxidative stress and inflammatory markers .
Pharmacokinetics
For instance, a study on N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl) phenoxy] acetamide and its derivatives used structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .
Result of Action
For instance, a benzimidazole derivative was found to ameliorate Methotrexate-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Safety and Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-9(2)15-12(13-8)10-4-6-11(14-3)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFPULGUVLBQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4,5-dimethylthiazole | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

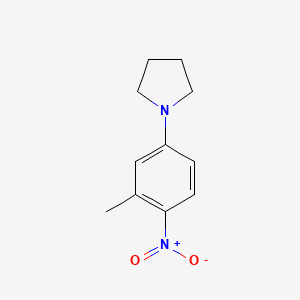
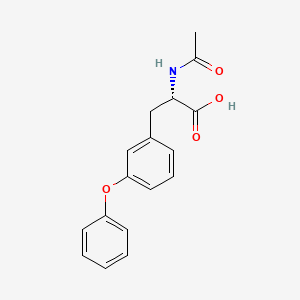
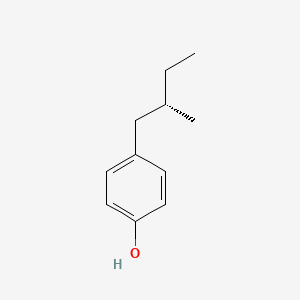
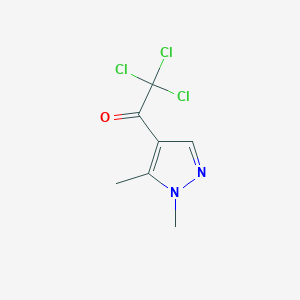
![tert-butyl N-(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)carbamate](/img/structure/B1396549.png)
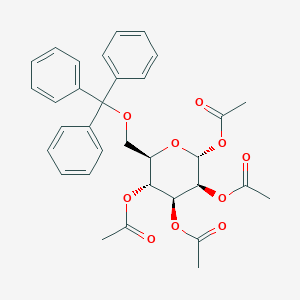
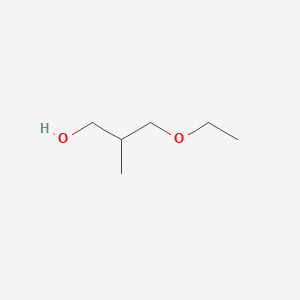
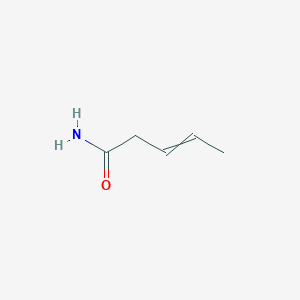


![1-[4-(4-Bromobenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B1396558.png)
